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Abstract
Pyridazin-3(2H)-one and its derivatives are heterocyclic scaffolds of significant interest in

medicinal chemistry, exhibiting a wide range of biological activities. A crucial aspect of their

chemical behavior and, consequently, their biological function is the phenomenon of

tautomerism. This technical guide provides an in-depth analysis of the tautomeric equilibrium of

6-phenylpyridazin-3(2H)-one and its derivatives. It consolidates findings from spectroscopic

analyses, computational studies, and X-ray crystallography to elucidate the predominant

tautomeric forms in different states. This guide also presents detailed experimental protocols

for the synthesis and characterization of these compounds and for the quantitative analysis of

their tautomeric ratios, offering a comprehensive resource for researchers in the field.

Introduction
The pyridazinone core is a privileged scaffold in drug discovery, forming the basis for numerous

compounds with diverse pharmacological properties, including cardiotonic, antihypertensive,

analgesic, and anti-inflammatory activities.[1] The biological activity of these molecules is

intrinsically linked to their structure, and a key determinant of their structure is the potential for

tautomerism. 6-Phenylpyridazin-3(2H)-one, a prominent member of this class, can

theoretically exist in several tautomeric forms, primarily the lactam (keto) and lactim (enol)

forms, as well as potentially a zwitterionic form.
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The position of the tautomeric equilibrium can be influenced by various factors, including the

physical state (solid, liquid, or gas), the solvent's polarity and hydrogen-bonding capability, the

presence of substituents on the pyridazinone ring, and temperature.[2][3] Understanding and

controlling this equilibrium is paramount for rational drug design, as different tautomers can

exhibit distinct physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen

bonding capacity, which in turn affect their pharmacokinetic and pharmacodynamic profiles.

This guide aims to provide a comprehensive overview of the tautomerism of 6-
phenylpyridazin-3(2H)-one and its derivatives, supported by experimental data and

theoretical insights.

Tautomeric Forms of 6-Phenylpyridazin-3(2H)-one
The principal tautomeric equilibrium for 6-phenylpyridazin-3(2H)-one involves the

interconversion between the lactam (keto) form, 6-phenylpyridazin-3(2H)-one, and the lactim

(enol) form, 6-phenylpyridazin-3-ol.

Caption: Tautomeric equilibrium between the lactam and lactim forms of 6-phenylpyridazin-
3(2H)-one.

Theoretical studies on the parent pyridazin-3(2H)-one have shown that the lactam form is

energetically more stable than the lactim form.[2][4] This preference is generally observed for

pyridazinones.[5]

Experimental Evidence for Tautomeric Preference
Solid-State Analysis: X-ray Crystallography
While a crystal structure for the parent 6-phenylpyridazin-3(2H)-one is not readily available in

the Cambridge Crystallographic Data Centre (CCDC), numerous crystal structures of its

derivatives have been reported. These studies consistently show that in the solid state, these

molecules adopt the lactam (keto) tautomeric form. The crystal structures reveal key bond

lengths, such as the C=O double bond, which are characteristic of the lactam structure.

For instance, the crystal structure of 6-benzyloxy-2-phenylpyridazin-3(2H)-one, a derivative

where the enolic proton is replaced by a benzyl group, confirms the pyridazinone ring in the

keto form.[6] Similarly, the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-
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phenylethenyl]pyridazin-3(2H)-one also shows the presence of the C=O group, unequivocally

identifying it as a lactam.[7]

These findings from the solid-state analysis of various derivatives provide strong evidence that

6-phenylpyridazin-3(2H)-one and its related compounds predominantly exist in the lactam

form in the crystalline state.

Solution-State Analysis: Spectroscopic Methods
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-

Visible (UV-Vis) spectroscopy, are powerful tools for studying tautomeric equilibria in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide quantitative information about

the ratio of tautomers in solution, provided that the rate of interconversion is slow on the NMR

timescale.[8] For pyridazinones, the presence of distinct signals for the NH proton of the lactam

and the OH proton of the lactim would allow for direct integration and quantification. However,

in many cases, the equilibrium is highly shifted towards one tautomer, or the interconversion is

fast, resulting in averaged signals.

For 6-(2-pyrrolyl)pyridazin-3-one, a close analog, studies have shown that the lactam form is

the predominant species in solution.[9] This conclusion was reached by comparing the NMR

and UV-Vis spectra of the tautomeric compound with its N-methylated (fixed lactam) and O-

methylated (fixed lactim) derivatives.

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria. The

lactam and lactim forms are expected to have different chromophores and thus distinct

absorption spectra. By comparing the spectrum of the tautomeric mixture with the spectra of

"fixed" N-alkyl and O-alkyl derivatives, the position of the equilibrium can be determined.[10]

For 6-(2-pyrrolyl)pyridazin-3-one, the electronic spectrum of the parent compound closely

resembled that of its N-ethyl derivative (fixed lactam) and was significantly different from its O-

ethyl derivative (fixed lactim), strongly indicating the predominance of the lactam form in

solution.[10]

Computational Studies
Density Functional Theory (DFT) calculations have been employed to investigate the

tautomerism of pyridazin-3(2H)-one.[2][4] These theoretical studies consistently predict that the
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lactam tautomer is more stable than the lactim tautomer. The energy difference is significant

enough to suggest that the lactam form will be the major species present at equilibrium. The

calculations also explore the mechanisms of interconversion, suggesting that a dimer-mediated

double hydrogen transfer has a much lower activation energy than a direct intramolecular

hydrogen transfer.[2]

Experimental Protocols
Synthesis of 6-Phenylpyridazin-3(2H)-one
A common and effective method for the synthesis of 6-phenylpyridazin-3(2H)-one involves

the cyclocondensation of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

4-Oxo-4-phenylbutanoic Acid +
Hydrazine Hydrate Ethanol in Reflux under 6-Phenylpyridazin-3(2H)-one yields

Click to download full resolution via product page

Caption: General workflow for the synthesis of 6-phenylpyridazin-3(2H)-one.

Materials:

4-Oxo-4-phenylbutanoic acid

Hydrazine hydrate

Ethanol

Procedure:

A mixture of 4-oxo-4-phenylbutanoic acid and hydrazine hydrate in ethanol is prepared.

The reaction mixture is heated under reflux for several hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the precipitated product is collected by

filtration.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.

Protocol for Quantitative Tautomer Analysis by ¹H NMR
Spectroscopy
This protocol describes a general method for determining the tautomeric ratio of a pyridazinone

derivative in solution using ¹H NMR, assuming distinct and well-resolved signals for each

tautomer are observable.
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Sample Preparation

Data Acquisition

Data Processing and Analysis

Dissolve a known amount of the
pyridazinone derivative in a deuterated solvent

(e.g., DMSO-d6, CDCl3) in an NMR tube.

Acquire a quantitative ¹H NMR spectrum.
Ensure a sufficient relaxation delay (D1) of at least

5 times the longest T1 of the protons of interest.

Process the spectrum (Fourier transform, phase correction,
and baseline correction).

Integrate the well-resolved, non-overlapping signals
corresponding to each tautomer (e.g., NH of lactam

and OH of lactim).

Calculate the molar ratio of the tautomers
from the integral values.

Click to download full resolution via product page

Caption: Workflow for quantitative tautomer analysis by ¹H NMR spectroscopy.

Procedure:

Sample Preparation: Prepare a solution of the pyridazinone derivative in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.

NMR Data Acquisition:
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Acquire a ¹H NMR spectrum. For quantitative analysis, it is crucial to use a sufficiently long

relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of the

protons being integrated, to ensure complete relaxation and accurate signal intensities.

Use a 90° pulse angle.

Data Processing:

Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g.,

exponential multiplication with a small line broadening factor).

Perform Fourier transformation, phase correction, and baseline correction.

Data Analysis:

Identify the characteristic, well-resolved, and non-overlapping signals for each tautomer.

For the lactam-lactim equilibrium, these are typically the NH and OH protons.

Carefully integrate these signals.

The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the

solution.

Data Summary
While specific quantitative data for the tautomeric equilibrium of 6-phenylpyridazin-3(2H)-one
is not extensively reported in the literature, the available evidence from studies on closely

related analogs strongly suggests a significant preference for the lactam form in both the solid

state and in various solvents.

Table 1: Spectroscopic and Physical Data for 6-Phenylpyridazin-3(2H)-one and Related

Compounds
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Compound Method
Solvent/Stat
e

Predominan
t Tautomer

Observatio
ns/Data

Reference

6-

Phenylpyrida

zin-3(2H)-one

Solubility Various
Lactam

(inferred)

Melting Point:

201-204 °C

6-Benzyloxy-

2-

phenylpyridaz

in-3(2H)-one

X-ray

Crystallograp

hy

Solid
Lactam

(fixed)

C=O bond

length

confirms keto

form.

[6]

4-(2,6-

dichlorobenzy

l)-6-[(E)-2-

phenylethenyl

]pyridazin-

3(2H)-one

X-ray

Crystallograp

hy

Solid Lactam
C=O bond

present.
[7]

Pyridazin-

3(2H)-one

DFT

Calculation
Gas Phase Lactam

Lactam is

more stable

than lactim.

[2][4]

6-(2-

Pyrrolyl)pyrid

azin-3-one

UV-Vis &

NMR
Solution Lactam

Spectrum

matches N-

alkylated

derivative.

[9][10]

Conclusion
The tautomerism of 6-phenylpyridazin-3(2H)-one and its derivatives is a critical aspect of their

chemistry that has significant implications for their application in drug discovery. The available

body of evidence, including X-ray crystallographic data of derivatives, spectroscopic analysis of

analogous compounds, and theoretical calculations, consistently indicates that the lactam

(keto) form is the predominant tautomer in both the solid state and in solution. This preference

for the lactam form is a key structural feature that should be considered in the design and

development of new pyridazinone-based therapeutic agents. The experimental protocols

provided in this guide offer a practical framework for the synthesis and detailed tautomeric
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analysis of this important class of heterocyclic compounds. Further research focusing on the

direct quantitative determination of the tautomeric equilibrium of 6-phenylpyridazin-3(2H)-one
in various pharmaceutically relevant solvents would be beneficial for a more complete

understanding of its behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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